An In-Depth Technical Guide to the Structural Elucidation of an Ertapenem Dimer Impurity by Nuclear Magnetic Resonance (NMR) Spectroscopy
An In-Depth Technical Guide to the Structural Elucidation of an Ertapenem Dimer Impurity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Preamble: The Imperative of Purity in Carbapenem Antibiotics
Ertapenem is a parenteral 1-β methyl-carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its efficacy is rooted in the strained β-lactam ring, a structural feature that, while crucial for its mechanism of action, also renders it susceptible to degradation.[2][3] From a drug development and patient safety perspective, the characterization of any degradation products is not merely an academic exercise; it is a stringent regulatory requirement.[3][4][] Impurities formed during synthesis or upon storage can potentially impact the drug's efficacy, and safety profile.
Among the most significant degradation products of ertapenem are its dimers. These impurities form when the drug concentration is high (≥ 100 mg/mL), typically through the intermolecular aminolysis of the β-lactam ring.[4] One molecule's pyrrolidine amine attacks the β-lactam ring of a second molecule, forming a covalent bond. While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for the detection and quantification of these impurities, they often fall short in providing an unambiguous, definitive structural assignment. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, offering unparalleled insight into molecular connectivity and stereochemistry.[6][7]
This guide provides a comprehensive, field-proven methodology for the structural elucidation of a representative ertapenem dimer impurity. We will proceed from the controlled generation of the impurity to its isolation and, finally, its definitive structural characterization using a suite of advanced 1D and 2D NMR experiments. The causality behind each experimental choice will be explained, reflecting a robust, self-validating analytical system.
Chapter 1: Understanding the Target—Mechanism of Dimer Formation
The primary pathway for the formation of the most prevalent ertapenem dimers involves a nucleophilic attack mechanism. The secondary amine of the pyrrolidine ring on one ertapenem molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring on a second molecule. This results in the cleavage of the β-lactam ring of the second molecule and the formation of a new amide bond linking the two units. The resulting dimer consists of one intact ertapenem monomer and one monomer in which the β-lactam ring has been opened.
Several isomeric forms of the dimer can exist, primarily differing in the double bond position within the pyrroline ring of the opened monomer unit.[4][8] For the purpose of this guide, we will focus on elucidating the structure of the dimer formed via the mechanism described above, which represents a common and challenging analytical problem.
Chapter 2: The Analytical Workflow: A Strategic Blueprint
The successful elucidation of an unknown impurity structure hinges on a logical and meticulously executed workflow. The process begins with generating and isolating a sufficient quantity of the impurity for analysis and culminates in the acquisition and interpretation of high-resolution NMR data.
Experimental Protocol: Forced Degradation and Isolation
Objective: To generate and isolate the ertapenem dimer impurity in sufficient quantity and purity for NMR analysis.
Rationale: Forced degradation, or stress testing, is a common practice to produce degradation products that might be expected to form under normal storage conditions.[9] For ertapenem, degradation is concentration-dependent; high concentrations favor the formation of dimers over simple hydrolytic products.[4] Preparative HPLC is the method of choice for isolating these closely related impurities from the parent drug.
Step-by-Step Methodology:
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Preparation of Concentrated Solution: Prepare a solution of Ertapenem sodium salt in deionized water at a concentration of 100 mg/mL in a sealed vial.
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Incubation: Store the solution at room temperature (approx. 25°C) and monitor the degradation process.
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HPLC Monitoring: At regular intervals (e.g., every 6-12 hours), inject a small aliquot of the solution into an analytical HPLC system (C18 column with a phosphate buffer/acetonitrile gradient) to monitor the formation of the dimer peak relative to the parent ertapenem peak.
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Termination: Once the dimer peak reaches a significant area percent (e.g., 15-20%), stop the degradation by freezing the solution at -20°C to prevent further reactions.
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Isolation by Preparative HPLC: Scale up the analytical HPLC method to a preparative scale. Inject the degraded solution and collect the fraction corresponding to the dimer impurity.
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Desalting and Lyophilization: Pool the collected fractions containing the pure dimer. If a buffer was used in the mobile phase, desalt the fraction using a suitable method (e.g., solid-phase extraction). Freeze-dry (lyophilize) the purified fraction to obtain the dimer impurity as a stable, solid powder.
Chapter 3: NMR Data Acquisition and Analysis
With the isolated impurity in hand, the focus shifts to NMR spectroscopy. The selection of a specific suite of experiments is critical for a comprehensive structural analysis.
Experimental Protocol: NMR Data Acquisition
Objective: To acquire a complete set of high-quality 1D and 2D NMR spectra for the isolated dimer impurity.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the lyophilized dimer impurity and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, typically DMSO-d₆, inside a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for its high boiling point, which minimizes evaporation.
-
1D NMR Spectra:
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¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of the proton environment, including chemical shifts, signal integrals (proton count), and coupling patterns (J-coupling).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.
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DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including carbonyls) are absent.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is fundamental for tracing out spin systems within the molecule (e.g., the ethyl group on the carbapenem core).
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HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the most reliable way to assign carbons that have attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is arguably the most powerful for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). It is essential for connecting different spin systems and identifying quaternary carbons.
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Chapter 4: Data Interpretation—Connecting the Dots
The final and most critical phase is the interpretation of the acquired NMR data. The strategy is to use the known structure of ertapenem as a reference and systematically identify the structural changes reflected in the dimer's spectra.
The Reference: Ertapenem Monomer NMR Data
Before analyzing the dimer, it is essential to have the assigned NMR data for the parent ertapenem molecule. This serves as our baseline.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Ertapenem in D₂O (Data adapted from a publicly available thesis[10])
| Position | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) | Multiplicity, J (Hz) |
| Carbapenem Core | |||
| 2 | 170.1 | - | - |
| 3 | 145.2 | - | - |
| 4 | 45.3 | 3.21 | m |
| 4-CH₃ | 15.9 | 1.06 | d, 7.1 |
| 5 | 63.8 | 4.00-4.12 | om |
| 6 | 58.1 | 3.31 | dd, 6.0, 2.4 |
| 7 | 178.2 | - | - |
| 8 | 66.5 | 4.00-4.12 | om |
| 8-CH₃ | 21.1 | 1.16 | d, 6.3 |
| Side Chain | |||
| 2a' | 61.2 | 4.55 | t, 8.4 |
| 3a' | 35.1 | 2.08, 2.92 | m |
| 4a' | 40.1 | 3.96 | m |
| 5a' | 48.2 | 3.37, 3.72 | dd, 12.1, 5.6; dd, 12.1, 6.8 |
| C=O (Amide) | 168.5 | - | - |
| Aromatic Ring | |||
| 1'' | 139.5 | - | - |
| 2'' | 122.3 | 7.77 | s |
| 3'' | 135.1 | - | - |
| 4'' | 129.8 | 7.53 | d, 8.0 |
| 5'' | 124.5 | 7.35 | t, 8.0 |
| 6'' | 128.7 | 7.60 | d, 8.0 |
| COOH | 171.3 | - | - |
(Note: "om" denotes overlapping multiplet. Prime (') and double prime ('') denote side-chain and aromatic ring positions, respectively.)
Elucidating the Dimer Structure: A Step-by-Step Guide
Let's assume we have isolated the dimer formed by the pyrrolidine N of "Unit A" attacking the β-lactam C7 carbonyl of "Unit B".
Expected Spectral Changes:
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Two Sets of Signals: The dimer is asymmetrical. Therefore, we expect to see two distinct sets of signals, one for each monomer unit (Unit A and Unit B), effectively doubling the number of resonances, although some may overlap.
-
Changes in Unit B (Ring-Opened):
-
The β-lactam carbonyl (C7) will be converted to an amide carbonyl. Its ¹³C chemical shift will move from ~178 ppm to a more typical amide region (~170-174 ppm).
-
The highly strained four-membered ring is now open. This will cause significant upfield shifts for the adjacent carbons (C5, C6) and their attached protons (H5, H6) due to the release of ring strain.
-
-
Changes in Unit A (Intact Unit, but now a Linker):
-
The key change will be at the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen (C2a' and C5a') will experience a downfield shift due to the new amide bond formation, which alters the electronic environment.
-
-
The Key HMBC Correlation: The most definitive piece of evidence will be a long-range correlation (³JCH) in the HMBC spectrum between the pyrrolidine protons of Unit A (e.g., H2a' or H5a') and the newly formed amide carbonyl carbon of Unit B (the original C7). This single correlation unequivocally establishes the linkage point between the two monomers.
Interpreting the 2D NMR Data (Simulated Data Analysis)
The following table presents a simulated but chemically logical set of key NMR signals for the dimer impurity. This illustrates how the data would be used to confirm the structure.
Table 2: Key Simulated ¹H and ¹³C NMR Data for Ertapenem Dimer in DMSO-d₆
| Unit | Position | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) | Key 2D Correlations | Interpretation |
| Unit A | C5a' | ~50.5 | ~3.6, ~3.9 | HMBC to C7 of Unit B | Protons near the linking N. This HMBC is the smoking gun. |
| Unit A | C2a' | ~62.1 | ~4.7 | HMBC to C7 of Unit B | Proton near the linking N. Confirms the linkage point. |
| Unit B | C7 | ~172.5 | - | HMBC from H5a'/H2a' of Unit A | Original β-lactam carbonyl, now an amide. Linked to Unit A. |
| Unit B | C5 | ~55.2 | ~3.5 | COSY to H6; HSQC to C5 | Significant upfield shift from ~64 ppm due to ring opening. |
| Unit B | C6 | ~49.8 | ~2.9 | COSY to H5; HSQC to C6 | Significant upfield shift from ~58 ppm due to ring opening. |
Step-by-Step Elucidation using the 2D Data:
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Trace the Spin Systems with COSY: Identify the coupled protons within each monomer unit. For example, trace the H5-H6-H8-CH₃(8) spin system in both units. You will notice the H5 and H6 protons of Unit B are at a much higher field (lower ppm) than in Unit A or the parent drug.
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Assign Protons to Carbons with HSQC: Create a map linking every proton to its directly attached carbon. This allows you to confidently assign the ¹³C shifts for all protonated carbons in both units.
-
Build the Skeleton with HMBC: This is the final step.
-
Start with an easily identifiable proton, like one of the methyl doublets (e.g., H-4-CH₃ on Unit A). Look for its HMBC correlations to C4, C3, and C5 to confirm the local structure.
-
Systematically move through the molecule, using HMBC to connect the fragments identified by COSY.
-
Crucially, locate the signals for the pyrrolidine protons of Unit A (H2a', H5a'). Observe their cross-peaks in the HMBC spectrum. You will find correlations to carbons within Unit A, but most importantly, you will find a correlation to a carbonyl carbon at ~172.5 ppm.
-
Using the HSQC, confirm this carbonyl has no attached protons (it's a quaternary/amide carbon). This is C7 of Unit B. This single observation proves the N-C7 linkage of the dimer.
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Conclusion
The structural elucidation of process-related impurities and degradation products is a cornerstone of modern pharmaceutical development. While the inherent instability of molecules like ertapenem presents a significant analytical challenge, a systematic approach leveraging forced degradation, chromatographic isolation, and a powerful suite of NMR experiments provides a clear and definitive path to structural confirmation. The strategic application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy allows for an unambiguous piece-by-piece construction of the molecular puzzle. The identification of key long-range heteronuclear correlations, such as the one linking the two monomer units in the ertapenem dimer, serves as irrefutable evidence, ensuring the scientific integrity of the analysis and contributing to the development of safe and effective medicines.
References
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